2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

Thermal stability Polymer processing Benzophenone UV absorber

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (CAS 131-54-4), also designated Benzophenone-6 (BP-6), Uvinul D 49, or Cyasorb UV 12, is a symmetrically substituted benzophenone derivative (C15H14O5, MW 274.27) featuring two ortho-hydroxyl and two para-methoxy groups flanking the central carbonyl. It functions as a broad-spectrum organic UV absorber with characteristic dual absorption maxima at 284 and 340 nm (log ε 4.12 for both peaks) and a melting point of 133–140°C.

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
CAS No. 131-54-4
Cat. No. B089677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
CAS131-54-4
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O
InChIInChI=1S/C15H14O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17/h3-8,16-17H,1-2H3
InChIKeySODJJEXAWOSSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 27 mg/L at 25 °C (est)

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (BP-6, CAS 131-54-4): A Di-Ortho-Hydroxyl Benzophenone UV Absorber for Industrial and Cosmetic Procurement


2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (CAS 131-54-4), also designated Benzophenone-6 (BP-6), Uvinul D 49, or Cyasorb UV 12, is a symmetrically substituted benzophenone derivative (C15H14O5, MW 274.27) featuring two ortho-hydroxyl and two para-methoxy groups flanking the central carbonyl [1]. It functions as a broad-spectrum organic UV absorber with characteristic dual absorption maxima at 284 and 340 nm (log ε 4.12 for both peaks) and a melting point of 133–140°C [2]. BP-6 is employed across polymer stabilization (PVC, acrylics, epoxies, polyesters, polystyrene, polyurethanes), industrial coatings, cosmetic sunscreen formulations, polyester window films, and transparent resin lens applications [1][2].

Why 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone Cannot Be Readily Substituted by Other Benzophenone-Class UV Absorbers


Within the benzophenone UV absorber family, substitution pattern fundamentally dictates photophysical behavior, thermal endurance, and application suitability. BP-6 possesses a unique symmetrical di-ortho-hydroxyl, di-para-methoxy configuration that enables dual intramolecular hydrogen bonding—one on each aromatic ring with the central carbonyl oxygen—creating a stabilized excited-state intramolecular proton transfer (ESIPT) pathway distinct from mono-ortho-hydroxyl analogs such as BP-3 (oxybenzone) [1]. This dual H-bonding architecture underpins BP-6's demonstrably higher melting point (~133–140°C vs. ~62–65°C for BP-3), its balanced dual-band UV absorption with equal-intensity peaks, and its documented superior photochemical and thermal stability relative to BP-3 (UV-9) [2]. Generic substitution within the benzophenone class therefore risks compromised high-temperature processability, imbalanced UV spectral coverage, and reduced stabilizer longevity.

Quantitative Differentiation Evidence for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone Versus Closest Analogs — A Procurement-Focused Technical Guide


Melting Point Differential of ~70°C Versus BP-3 (Oxybenzone) Confers High-Temperature Polymer Processing Capability

BP-6 exhibits a melting point of 133–140°C (literature values: 133–136°C per multiple supplier specifications; 139–140°C per DrugFuture), compared with BP-3 (oxybenzone, 2-hydroxy-4-methoxybenzophenone) at 62–65°C . This represents an approximately 70–75°C higher melting point for BP-6. The elevated melting point directly reflects stronger intermolecular forces arising from the dual ortho-hydroxyl hydrogen-bonding architecture and translates into superior thermal endurance during high-temperature polymer extrusion, injection molding, and coating cure cycles where BP-3 would volatilize or degrade.

Thermal stability Polymer processing Benzophenone UV absorber

Balanced Dual-Band UV Absorption with Equal-Intensity Peaks at 284 and 340 nm Provides Broader UVA Coverage Than BP-3

BP-6 displays two absorption maxima of equal intensity: λmax 284 nm (log ε 4.12, ≈13,200 M⁻¹cm⁻¹) and λmax 340 nm (log ε 4.12, ≈13,200 M⁻¹cm⁻¹) [1]. In contrast, BP-3 (oxybenzone) exhibits peaks at approximately 288 nm (E¹%₁cm ≥630, ~14,400 M⁻¹cm⁻¹) and 325 nm (E¹%₁cm ≥410, ~9,400 M⁻¹cm⁻¹), with a marked intensity imbalance favoring the UVB peak [2]. BP-6's 340 nm UVA peak is bathochromically shifted by 15 nm relative to BP-3's 325 nm UVA peak, extending protection deeper into the UVA-II region. Critically, both of BP-6's peaks share identical high absorptivity (log ε 4.12), whereas BP-3's UVA peak is substantially weaker than its UVB peak.

UV absorption spectrum Molar absorptivity UVA/UVB protection

Lower Acute Aquatic Toxicity Among Benzophenone UV Filters: BP-6 Ranks Among the 3 Least Toxic of 14 Tested Compounds

In a direct head-to-head acute toxicity study of 14 benzophenone-type UV filters on the freshwater planarian Dugesia japonica, BP-6 (2,2'-dihydroxy-4,4'-dimethoxybenzophenone) was one of only three compounds—alongside 2,3,4-trihydroxybenzophenone and sulisobenzone—with a 48-h LC50 value exceeding 10 mg/L, whereas the majority of tested benzophenones (including oxybenzone/BP-3, mexenone, and dioxybenzone/BP-8) exhibited 48-h LC50 values below 10 mg/L [1]. Oxybenzone (BP-3) was identified as the most toxic compound in the entire test panel at each exposure period. The 48-h LC50 values across the 14 benzophenones ranged from 0.9 to 145 mg/L, with BP-6 positioned near the least toxic end of the ranking [1].

Aquatic ecotoxicity Environmental safety Benzophenone UV filter

Near-Zero Visible Light Absorption: Transmittance ≥90% at 450 nm and ≥95% at 500 nm Enables Transparent and Light-Colored Product Formulations

BP-6 exhibits a steep absorption cutoff between the UV and visible regions: light transmittance in a 0.5% toluene solution is ≤1% across the 300–400 nm UV range (demonstrating strong UV blocking), ≥90% across 450–550 nm, and ≥95% at 500 nm and above [1]. This optical profile—strong UV absorption coupled with near-complete visible transparency—is a direct consequence of the ortho-hydroxyl benzophenone chromophore architecture, which restricts absorption to wavelengths below approximately 380–400 nm . In contrast, tetra-substituted analogs such as BP-2 (2,2',4,4'-tetrahydroxybenzophenone) with additional hydroxyl auxochromes tend to exhibit greater visible absorption and impart more pronounced yellowing to host matrices, making BP-6 the preferred choice where color neutrality is a procurement specification.

Visible light transparency Color performance UV absorber specification

Lower Cost Than Equivalent Tetra-Substituted Benzophenone UV Stabilizers — A Direct Procurement Cost Differential

The commercial grade of BP-6 marketed as Maxgard 300 (United Initiators/Lycus) is explicitly positioned as 'lower in cost than equivalent tetra-substituted benzophenone UV stabilizers' . The primary tetra-substituted comparator is BP-2 (2,2',4,4'-tetrahydroxybenzophenone, CAS 131-55-5), which provides broad UV absorption but at a higher raw material cost due to its more complex synthesis. Despite its lower cost, BP-6 does not sacrifice functional performance: it delivers effective UV absorption across 270–400 nm with the additional advantages of lower visible color contribution and broad polymer compatibility. The global BP-6 market was valued at approximately USD 67.8 million in 2025, reflecting established industrial adoption .

Cost efficiency Benzophenone procurement Industrial UV stabilizer

Dual Intramolecular Hydrogen-Bonding Architecture Underpins Documented Photostability Superiority Over BP-3

BP-6 possesses two ortho-hydroxyl groups—one on each aromatic ring—each capable of forming an intramolecular hydrogen bond with the central carbonyl oxygen. This dual H-bonding configuration enables a stabilized excited-state intramolecular proton transfer (ESIPT) cycle that efficiently dissipates absorbed UV energy as heat through reversible keto-enol tautomerism [1]. BP-3 (oxybenzone), with only a single ortho-hydroxyl group, has only one such H-bond, providing a less robust dissipation pathway. The photophysical consequence has been experimentally characterized: Kumasaka et al. (2014) demonstrated that BP-6, along with BP-2, BP-3, and BP-12, exhibits photoinduced phosphorescence enhancement in ethanol at 77 K, confirming participation in triplet-state energy dissipation pathways [2]. Multiple independent manufacturer and database sources consistently state that BP-6's light, thermal, and chemical stability are all superior to BP-3 (UV-9) [1], a claim mechanistically grounded in the dual H-bonding structural feature.

Photostability mechanism Intramolecular hydrogen bonding Excited-state proton transfer

Procurement-Relevant Application Scenarios for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone Based on Quantitative Differentiation Evidence


High-Temperature Thermoplastic and Engineering Resin UV Stabilization

BP-6's melting point of 133–140°C—approximately 70°C higher than BP-3 (62–65°C)—makes it the benzophenone UV absorber of choice for polymer systems processed at elevated temperatures, including polycarbonate, polyester (PET/PBT), and engineering thermoplastic extrusion and injection molding operations [1]. Unlike BP-3, which risks volatilization and thermal degradation during high-temperature processing, BP-6 remains thermally stable through typical compounding and molding temperature profiles. This thermal endurance is directly supported by the melting point differential documented in Section 3, Evidence Item 1. Industrial grades such as Maxgard 300 and OMNISTAB UV BP6 are specifically recommended for polyester film, PVC, and engineering resin applications where processing temperatures exceed 120°C [1].

Transparent and Light-Colored UV-Protected Consumer and Industrial Products

For applications demanding UV protection without compromising optical clarity or color—including CR39 resin eyeglass lenses, automotive and architectural solar window films, transparent cosmetic packaging, and light-colored textile coatings—BP-6's documented visible-light transmittance specifications (≥90% at 450–550 nm, ≥95% at 500 nm) provide quantifiable quality assurance [1]. These transmittance parameters, directly from Section 3 Evidence Item 4, are included in standard BP-6 certificates of analysis and can serve as procurement acceptance criteria. The near-zero visible absorption property distinguishes BP-6 from tetra-substituted analogs like BP-2, which impart more yellowing, and from BP-3, whose weaker UVA absorption may necessitate higher loading levels that compromise transparency [1].

Environmentally-Conscious Cosmetic and Personal Care UV Filter Formulations

Regulatory trends including the FDA's proposed GRASE re-evaluation of benzophenone sunscreen actives and the European Chemicals Agency's increasing scrutiny of UV filter ecotoxicity are driving formulators toward UV absorbers with more favorable environmental safety profiles. BP-6's documented status as one of only 3 compounds (of 14 tested) with 48-h LC50 >10 mg/L in the Li MH planarian acute toxicity study—and its ranking near the least toxic end of the benzophenone class—provides a citable environmental safety differentiator versus BP-3 (the most toxic compound in the same study) [1]. This evidence (Section 3, Evidence Item 3) supports BP-6's selection for eco-labeled sunscreen lotions, hair care products, and color cosmetics where aquatic toxicity data may be requested in supplier qualification dossiers or product environmental assessments [1].

Cost-Optimized Broad-Spectrum UV Stabilization for High-Volume Polymer and Coating Manufacturing

In price-sensitive, high-volume industrial sectors—PVC building profiles, polyolefin agricultural films, furniture varnishes, and industrial maintenance coatings—BP-6 offers a procurement-optimized balance of broad UV protection (270–400 nm coverage with dual 284/340 nm peaks), thermal processability (mp 133–140°C), and documented cost advantage over tetra-substituted benzophenone alternatives such as BP-2 [1]. The cost differential claim (Section 3, Evidence Item 5), combined with BP-6's broad polymer compatibility across PVC, acrylic, epoxy, phenolic, PU, PS, and polyester systems, positions it as a single-SKU UV stabilizer solution for manufacturers seeking to consolidate their additive portfolio without sacrificing performance across diverse resin chemistries [1]. BP-6's balanced dual-band UV absorption (Section 3, Evidence Item 2) further reduces or eliminates the need for supplementary UVA absorbers in many formulations, compounding the procurement cost benefit [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.